molecular formula C20H21FN2O4 B2989920 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide CAS No. 896284-46-1

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2989920
CAS No.: 896284-46-1
M. Wt: 372.396
InChI Key: MPMLABKPCSIMMB-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.396. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-2-26-16-9-7-15(8-10-16)23-12-14(11-20(23)25)22-19(24)13-27-18-6-4-3-5-17(18)21/h3-10,14H,2,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLABKPCSIMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H22_{22}FNO3_3
  • Molecular Weight : 329.39 g/mol

The structure features a pyrrolidine core substituted with an ethoxyphenyl group and a fluorophenoxy acetamide moiety, which is believed to contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives of pyrrolidine compounds have shown significant antiviral activity in vitro, suggesting a potential therapeutic application in treating viral infections .

Anticonvulsant Activity

The compound has been evaluated for anticonvulsant properties. In particular, related compounds have demonstrated considerable anticonvulsant activity in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve modulation of benzodiazepine receptors, highlighting a pathway for potential therapeutic use in epilepsy .

Anti-inflammatory and Analgesic Effects

Research indicates that similar pyrrolidine derivatives possess anti-inflammatory and analgesic effects. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models, suggesting their potential utility in treating inflammatory diseases .

The biological activities of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide may be attributed to its ability to interact with various biological targets, including:

  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It may inhibit enzymes responsible for the synthesis of inflammatory mediators.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of related compounds against various cell lines. For example, compounds exhibiting structural similarities have shown cytotoxic effects on cancer cell lines such as TK-10 and HT-29, indicating potential anticancer properties .

CompoundCell LineIC50 (µM)Activity
Compound ATK-105.0Cytotoxic
Compound BHT-293.0Cytotoxic

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacokinetics and pharmacodynamics of related compounds. These studies reported significant reductions in inflammation markers and pain responses when administered at therapeutic doses.

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